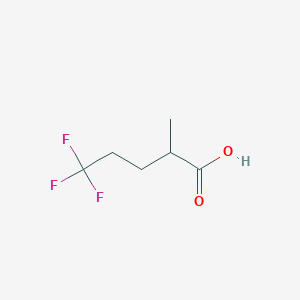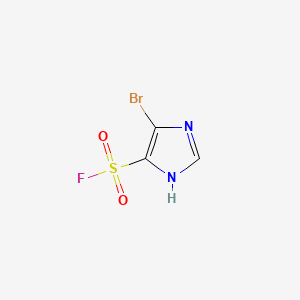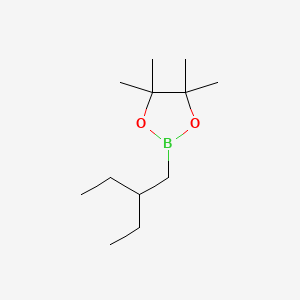
2-(2-Ethylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound is characterized by a boron atom bonded to a dioxaborolane ring, which is further substituted with an ethylbutyl group and four methyl groups. Its unique structure makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronic ester with an appropriate alcohol under dehydrating conditions. One common method involves the reaction of 2-ethylbutanol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a dehydrating agent such as toluene or xylene .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Ethylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron center to a borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane ring is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boronic acids, while reduction can produce borohydrides .
Aplicaciones Científicas De Investigación
2-(2-Ethylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Mecanismo De Acción
The mechanism by which 2-(2-Ethylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of stable boron-oxygen or boron-carbon bonds. The boron atom acts as a Lewis acid, facilitating various chemical transformations by stabilizing negative charges on reaction intermediates. This property is particularly useful in catalytic processes and cross-coupling reactions .
Comparación Con Compuestos Similares
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the ethylbutyl group but shares the dioxaborolane ring structure.
2-Ethylbutylboronic acid: Contains the ethylbutyl group but lacks the dioxaborolane ring.
4,4,5,5-Tetramethyl-2-(2-propyl)-1,3,2-dioxaborolane: Similar structure with a propyl group instead of an ethylbutyl group.
Uniqueness
2-(2-Ethylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of the dioxaborolane ring and the ethylbutyl substituent. This combination enhances its reactivity and stability, making it a versatile reagent in various chemical processes .
Propiedades
Fórmula molecular |
C12H25BO2 |
|---|---|
Peso molecular |
212.14 g/mol |
Nombre IUPAC |
2-(2-ethylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H25BO2/c1-7-10(8-2)9-13-14-11(3,4)12(5,6)15-13/h10H,7-9H2,1-6H3 |
Clave InChI |
NBMJWURMXALPKX-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)CC(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


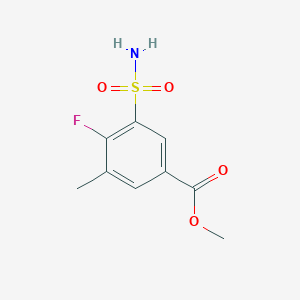
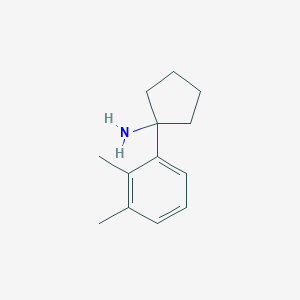
![7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15309236.png)
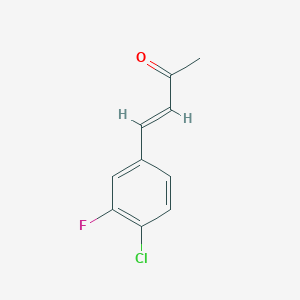
![3-[(Propan-2-yloxy)methyl]azetidine](/img/structure/B15309241.png)

![5-Bromo-4-methylbenzo[d][1,3]dioxole](/img/structure/B15309256.png)
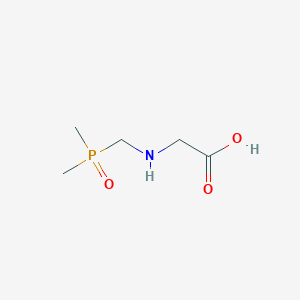
![4-(Imidazo[1,2-a]pyridin-2-yl)pyrrolidin-2-one](/img/structure/B15309266.png)
![Methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B15309268.png)
